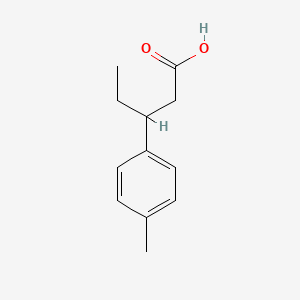

3-(4-Methylphenyl)pentanoic acid

Description

Contextual Significance within Organic and Medicinal Chemistry

3-(4-Methylphenyl)pentanoic acid, also known as 3-(p-tolyl)pentanoic acid, is a carboxylic acid featuring a pentanoic acid backbone substituted with a p-tolyl group (a benzene (B151609) ring with a methyl group) at the third carbon position. While specific research on this compound is limited, its structural motifs are of considerable interest in both organic and medicinal chemistry.

Phenylalkanoic acids, the broader class to which this compound belongs, are known to possess a range of biological activities. wikipedia.org For instance, some have demonstrated antifungal and antibacterial properties. wikipedia.org Furthermore, these types of molecules often serve as crucial intermediates in the synthesis of more complex and biologically active compounds. The presence of the carboxylic acid group allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

In the realm of medicinal chemistry, the phenylalkanoic acid scaffold is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Although this compound itself is not a known therapeutic agent, its structure is analogous to several compounds with significant pharmacological effects.

Overview of Related Chemical Classes and Structural Analogs

The chemical structure of this compound places it within several important classes of organic compounds. Its core is a pentanoic acid, a five-carbon carboxylic acid. wikipedia.org The key feature is the substitution of a 4-methylphenyl (p-tolyl) group.

Numerous structural analogs of this compound exist, with variations in the position of the phenyl group, the length of the alkyl chain, and the substituents on the aromatic ring. Some examples include:

Isomers: 4-(4-Methylphenyl)pentanoic acid is a positional isomer where the p-tolyl group is attached to the fourth carbon of the pentanoic acid chain. epa.gov

Analogs with different alkyl chains: 3-(p-Tolyl)propionic acid is a related compound with a shorter, three-carbon propionic acid chain. sigmaaldrich.comsigmaaldrich.com

Analogs with different substituents: The methyl group on the phenyl ring can be replaced by other functional groups, or the phenyl ring can be unsubstituted, as in 3-phenylpentanoic acid.

More complex derivatives: Research has been conducted on more complex molecules that incorporate the phenylpentanoic acid structure, such as those with additional functional groups or fused ring systems. epa.govnih.gov

These analogs are often synthesized and studied to explore structure-activity relationships, aiming to enhance biological activity or reduce potential toxicity.

Historical Perspectives in Phenyl-Substituted Pentanoic Acid Research

The research into phenyl-substituted carboxylic acids is deeply intertwined with the history of drug discovery, particularly the development of non-steroidal anti-inflammatory drugs (NSAIDs). The journey began with the use of willow bark, containing salicin, for pain and fever relief in ancient times. This led to the synthesis of salicylic (B10762653) acid in the 19th century and, subsequently, acetylsalicylic acid (aspirin) in 1897.

The success of aspirin (B1665792) spurred the development of a multitude of other NSAIDs. Many of these, such as ibuprofen (B1674241) and naproxen, are derivatives of phenylpropionic acid, a close structural relative of phenylpentanoic acids. The discovery in the 1970s that NSAIDs work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins, was a landmark in pharmacology. This understanding allowed for the rational design of new anti-inflammatory agents.

While the focus of much of this historical research was on phenylpropionic and phenylacetic acid derivatives, the broader class of phenylalkanoic acids, including phenylpentanoic acids, has been a subject of ongoing interest for their potential biological activities.

Chemical Data

The following table summarizes the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| CAS Number | 57960-06-2 |

| Canonical SMILES | CCC(CC(=O)O)C1=CC=C(C=C1)C |

| InChI Key | KPEUQALJJUQYKQ-UHFFFAOYSA-N |

| Monoisotopic Mass | 192.115029749 Da |

Data sourced from PubChem and other chemical databases. uni.lu

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-10(8-12(13)14)11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEUQALJJUQYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57960-06-2 | |

| Record name | 3-(4-METHYLPHENYL)PENTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 4 Methylphenyl Pentanoic Acid and Its Derivatives

Classical Synthetic Approaches

Classical synthetic routes provide foundational methods for constructing the carbon skeleton of 3-(4-Methylphenyl)pentanoic acid. These approaches often involve robust and well-understood reactions, prioritizing the assembly of the molecular framework over stereochemical control.

Friedel-Crafts Acylation as a Key Step

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings and can be integral to the synthesis of the this compound backbone. libretexts.orgchemguide.co.uk A plausible strategy involves the acylation of toluene (B28343), which introduces the p-tolyl group, followed by subsequent modifications to build the pentanoic acid side chain.

One hypothetical pathway begins with the Friedel-Crafts acylation of toluene with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). ncert.nic.in This reaction would predominantly yield 4-oxo-4-(p-tolyl)butanoic acid due to the directing effect of the methyl group on the toluene ring. libretexts.orgchemguide.co.uk The resulting keto-acid can then be converted to the target molecule through a series of reduction and chain-elongation steps. For instance, a Clemmensen or Wolff-Kishner reduction would reduce the ketone to a methylene (B1212753) group, yielding 4-(p-tolyl)butanoic acid. Subsequent steps would be required to add the final carbon atom and the ethyl group at the correct position, which can complicate this specific route.

A more direct, albeit multi-step, approach could involve the acylation of toluene with propionyl chloride to form 4'-methylpropiophenone. youtube.com This ketone can then serve as a precursor for building the rest of the side chain through reactions like a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, followed by reduction of the newly formed double bond and the ketone.

Table 1: Hypothetical Friedel-Crafts Acylation Route

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Toluene, Glutaric Anhydride | AlCl₃ | 4-Oxo-4-(p-tolyl)butanoic acid |

| 2 | 4-Oxo-4-(p-tolyl)butanoic acid | Zn(Hg), HCl (Clemmensen) | 4-(p-Tolyl)butanoic acid |

This table presents a conceptual pathway; specific reaction conditions and yields would require experimental optimization.

Enolate Alkylation in Side Chain Construction

Enolate alkylation offers a versatile and widely used method for constructing the carbon framework of carboxylic acids, including this compound. libretexts.orgpressbooks.pub The malonic ester synthesis is a particularly effective application of this chemistry for preparing substituted carboxylic acids. wikipedia.orgchemicalnote.comlibretexts.orglibretexts.org

A logical synthesis of this compound via this method involves the sequential alkylation of diethyl malonate. libretexts.org The process begins with the deprotonation of diethyl malonate using a suitable base like sodium ethoxide to form a nucleophilic enolate. libretexts.orgpressbooks.pub This enolate is first reacted with a p-methylbenzyl halide (e.g., 4-methylbenzyl bromide) in an SN2 reaction. The resulting mono-alkylated malonic ester still possesses one acidic proton, allowing for a second deprotonation and subsequent alkylation, this time with an ethyl halide (e.g., ethyl iodide). The final steps involve the hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation to yield the desired this compound. libretexts.org

Table 2: Malonic Ester Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diethyl malonate | 1. Sodium ethoxide (NaOEt) 2. 4-Methylbenzyl bromide | Diethyl (4-methylbenzyl)malonate |

| 2 | Diethyl (4-methylbenzyl)malonate | 1. Sodium ethoxide (NaOEt) 2. Ethyl iodide | Diethyl ethyl(4-methylbenzyl)malonate |

This table outlines the key transformations in the malonic ester synthesis route.

Reductive Amination Strategies

Reductive amination provides a pathway to amine derivatives of this compound. masterorganicchemistry.com This strategy is typically applied to aldehydes and ketones. Therefore, a keto-acid intermediate, such as 4-oxo-4-(p-tolyl)butanoic acid from the Friedel-Crafts route, could be a suitable precursor.

The ketone carbonyl group can react with ammonia (B1221849) or a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.comorganic-chemistry.org This would result in an amino acid derivative. Alternatively, the final carboxylic acid product can be converted into a ketone through various methods, which could then undergo reductive amination. More recent methods also allow for the direct reductive amination of carboxylic acids themselves, using specialized catalytic systems, to form amines.

Advanced and Stereoselective Synthesis

To control the three-dimensional structure of this compound, which possesses a stereocenter at the C3 position, advanced stereoselective methods are required.

Enantioselective Synthetic Pathways

The synthesis of a single enantiomer of this compound necessitates the use of asymmetric synthesis techniques. These methods aim to create the chiral center with a high degree of stereocontrol.

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. researchgate.net This approach temporarily incorporates a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the key bond formation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, an effective method would be the diastereoselective alkylation of a chiral enolate. nih.gov This can be achieved by first forming an amide between a precursor acid, such as 3-(p-tolyl)propanoic acid, and a chiral amine auxiliary, like a derivative of pseudoephedrine or an Evans oxazolidinone. nih.gov

The resulting chiral amide is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a conformationally rigid chiral enolate. The auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile, in this case an ethyl halide, to attack from the opposite face. princeton.edu This results in the formation of one diastereomer in significant excess. Finally, the auxiliary is cleaved, often through acidic or basic hydrolysis, to afford the enantiomerically enriched this compound. nih.gov The high diastereoselectivity of the alkylation translates into a high enantiomeric excess in the final product.

Table 3: Asymmetric Synthesis via Chiral Auxiliary

| Step | Description | Reactants/Intermediates | Reagents | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| 1 | Auxiliary Attachment | 3-(p-Tolyl)propanoic acid, (S,S)-Pseudoephedrine | Coupling agents (e.g., DCC, EDC) | N/A |

| 2 | Diastereoselective Alkylation | Chiral amide from Step 1 | 1. LDA 2. Ethyl iodide | Typically >95% d.e. |

This table illustrates a representative sequence for the enantioselective synthesis using a chiral auxiliary. The specific auxiliary and conditions determine the stereochemical outcome.

Asymmetric Catalysis in Stereocenter Formation

The creation of a specific stereocenter is a key challenge in the synthesis of chiral molecules like this compound. Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity, producing the desired enantiomer in excess. umontreal.ca This approach utilizes minute amounts of a chiral catalyst to generate large quantities of an enantioenriched product from achiral starting materials. umontreal.ca

One strategy involves the self-regeneration of stereocenters (SRS). ethz.ch This four-step process includes:

Diastereoselective generation of a temporary chiral center. ethz.ch

Trigonalization of the original stereogenic center. ethz.ch

Diastereoselective introduction of a new ligand. ethz.ch

Removal of the temporary center. ethz.ch

This method has been successfully applied to the alkylation of 2- and 3-amino, hydroxy, and sulfanylcarboxylic acids, leading to the formation of tertiary carbon centers without the need for a chiral auxiliary. ethz.ch

Recent advancements have also focused on the development of novel catalysts. For instance, peptide-based catalysts have been employed for the enantioselective hydrodifluoroalkylation of alkenes. yale.edu Furthermore, catalyst-controlled site-selective and epimer-selective hydrogenations have been demonstrated for complex molecules. yale.edu

Diastereoselective Control in Synthesis

Achieving diastereoselective control is crucial when a molecule contains multiple stereocenters. A notable example is the highly switchable, diastereoselectivity-controlled, three-component reaction of an aryldiazoacetate, an alcohol, and a β,γ-unsaturated α-keto ester. nih.gov This reaction is facilitated by a dual-metal cooperative catalysis strategy, allowing for the selective formation of the desired diastereomer. nih.gov

Light-induced phosphoric acid catalysis has also emerged as a powerful tool for the diastereo- and atroposelective synthesis of N-arylpyrroles. nih.gov This one-pot, three-component oxo-diarylation reaction simultaneously creates a C−N axial chirality and a central quaternary stereogenic center with excellent enantioselectivities and very good diastereoselectivities. nih.gov

Chemo-Enzymatic Transformation Approaches

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.govnih.gov This approach is particularly useful for preparing optically active compounds. nih.gov

A key application of this strategy is the enzymatic kinetic resolution of racemic mixtures. For instance, lipases are commonly used for the enantioselective esterification or hydrolysis of various substrates. researchgate.netnih.gov The hydrolase-catalyzed kinetic resolution of fluorinated racemates of 3-arylcarboxylic acid ethyl esters results in the formation of hydrolyzed (S)-carboxylic acids and unreacted (R)-esters with high yield and enantiomeric purity. researchgate.net Similarly, lipases from Candida antarctica and Mucor miehei have been used to efficiently catalyze the enantioselective esterification of racemic 1-(3-trifluoromethylphenyl)propan-2-ol. nih.gov

A "low-temperature lipase-catalyzed transesterification" has been successfully employed for the optical resolution of 2-methyl-2-nitrobut-3-en-1-ol, a useful building block for non-natural amino acids and amino alcohols. nih.govresearchgate.net This method, carried out at -40 °C, provides both enantiomers with sufficient enantioselectivity. nih.govresearchgate.net Chemo-enzymatic peptide synthesis (CEPS) is another powerful application, enabling the large-scale, sustainable manufacturing of therapeutic peptides. rsc.org

Multicomponent Reaction Design

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.govrug.nl

The Ugi four-component condensation reaction is a classic example of an MCR, involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orggeorgiasouthern.edu This reaction is typically exothermic and completes within minutes, offering high yields. wikipedia.org The Ugi reaction has been utilized in the synthesis of various heterocyclic bis-amide derivatives with potential biological activity. georgiasouthern.edu Modified Ugi reactions, which may involve fewer or more than four components, have expanded the scope of this methodology to prepare complex heterocycles and drug-like molecules. organicreactions.org

Recent developments include iridium-catalyzed reductive Ugi-type reactions of tertiary amides, which provide a multicomponent synthesis of α-amino (thio)amide or α-amino tetrazole derivatives. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a commercially viable synthetic process. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentration to maximize yield and minimize by-product formation.

For instance, in the Ugi reaction, high concentrations of reactants (0.5M - 2.0M) generally lead to the highest yields. wikipedia.org Polar, aprotic solvents like DMF are often effective, though methanol (B129727) and ethanol (B145695) have also been used successfully. wikipedia.org In a specific application of the Ugi reaction to synthesize heterocyclic bis-amides, the mixture was heated at 45℃ for 30 minutes at a power of 200W. georgiasouthern.edu

In the context of large-scale synthesis, minimizing side reactions is paramount. For example, during the coupling of a dipeptide using the isobutyl chloroformate mediated mixed carboxylic-carbonic anhydride method, the formation of a urethane (B1682113) byproduct was minimized by a reverse addition of the amino acid and base to the coupling agent. acs.org

Green Chemistry Principles in Scalable Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. psu.eduresearchgate.net The twelve principles of green chemistry provide a framework for achieving sustainability in chemical manufacturing. edu.krdnih.gov

Key principles relevant to the synthesis of this compound and its derivatives include:

Prevention: It is better to prevent waste than to treat it after it has been created. psu.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. psu.edu

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. psu.eduskpharmteco.com

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents. edu.krd

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. psu.edu

The application of these principles can lead to more environmentally friendly and cost-effective manufacturing processes. For example, chemo-enzymatic peptide synthesis has been shown to be an economically and environmentally sustainable method for the large-scale production of therapeutic peptides. rsc.org

Considerations for Large-Scale Production of Pentanoic Acid Scaffolds

The large-scale production of pentanoic acid scaffolds for applications such as tissue engineering requires careful consideration of several factors. mdpi.comnih.gov The chosen synthetic route must be efficient, scalable, and cost-effective. google.com

Furthermore, the development of new scaffolds for specific applications, such as mu opioid-receptor ligands, can be achieved through combinatorial approaches. nih.gov This allows for the rapid generation and screening of a library of compounds to identify those with the desired properties. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 4 Methylphenyl Pentanoic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 3-(4-methylphenyl)pentanoic acid, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are invaluable in confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Predicted ¹H-NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - |

| Aromatic Protons (-C₆H₄-) | 7.0 - 7.2 | Multiplet | ~7-8 |

| Methine Proton (-CH-) | 2.8 - 3.2 | Multiplet | ~7-8 |

| Methylene (B1212753) Protons (-CH₂-) | 2.2 - 2.6 | Multiplet | ~7-8 |

| Aromatic Methyl (-CH₃) | 2.3 | Singlet | - |

| Ethyl Group Protons (-CH₂CH₃) | 0.8 - 1.5 | Multiplet | ~7 |

Note: The predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

For comparison, the ¹H-NMR spectrum of a similar compound, pentanoic acid, shows characteristic signals for its aliphatic chain, which helps in assigning the signals of the pentanoic acid moiety in the target molecule. chegg.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Experimental data for this compound is available from the Human Metabolome Database (HMDB), providing concrete evidence for its structure.

Experimental ¹³C-NMR Data for this compound:

| Carbon Assignment | Chemical Shift (ppm) |

| Carboxylic Carbon (-COOH) | 179.5 |

| Aromatic C (quaternary, C-1) | 140.9 |

| Aromatic C (quaternary, C-4) | 135.8 |

| Aromatic C-H (C-2, C-6) | 129.2 |

| Aromatic C-H (C-3, C-5) | 126.9 |

| Methine Carbon (-CH-) | 44.8 |

| Methylene Carbon (-CH₂-) | 42.7 |

| Aromatic Methyl Carbon (-CH₃) | 21.0 |

| Ethyl Methylene Carbon (-CH₂CH₃) | 29.3 |

| Ethyl Methyl Carbon (-CH₂CH₃) | 11.9 |

Source: Human Metabolome Database (HMDB). rsc.org The data confirms the presence of all 12 carbon atoms in their expected chemical environments.

Advanced Two-Dimensional NMR Techniques for Structure Confirmation

While specific 2D NMR studies on this compound are not widely published, the application of techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in unequivocally confirming the structure. wikipedia.org

COSY spectra would reveal the coupling relationships between adjacent protons, for instance, showing correlations between the methine proton and the neighboring methylene protons of the pentanoic acid chain, as well as the protons within the ethyl group.

HSQC spectra would establish direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon in the ¹³C-NMR spectrum.

These advanced techniques are particularly powerful for resolving complex spin systems and confirming the connectivity of the molecular framework. iupac.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the substituted benzene (B151609) ring.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretching (broad) | 2500 - 3300 |

| Carboxylic Acid (C=O) | C=O stretching | 1700 - 1725 |

| Aromatic Ring (C=C) | C=C stretching | 1450 - 1600 |

| Aromatic Ring (C-H) | C-H stretching | 3000 - 3100 |

| Alkyl (C-H) | C-H stretching | 2850 - 2960 |

| Carboxylic Acid (C-O) | C-O stretching | 1210 - 1320 |

For comparative purposes, the IR spectrum of 3-methylpentanoic acid from the NIST WebBook shows a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹ and a sharp C=O stretch near 1700 cm⁻¹. nist.gov These characteristic peaks are anticipated to be present in the spectrum of this compound, along with absorptions corresponding to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular weight of this compound (C₁₂H₁₆O₂) is 192.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z of 192. Key fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). A significant fragmentation pattern for this compound would likely involve the cleavage of the bond alpha to the aromatic ring, leading to the formation of a stable benzylic carbocation.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Proposed Fragment | Description |

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion |

| 175 | [C₁₂H₁₅O]⁺ | Loss of -OH |

| 147 | [C₁₁H₁₅]⁺ | Loss of -COOH |

| 105 | [C₈H₉]⁺ | Tropylium ion (from benzylic cleavage and rearrangement) |

| 91 | [C₇H₇]⁺ | Tolyl cation |

Note: These are predicted fragments based on common fragmentation patterns of aromatic carboxylic acids. nih.gov

Differential Scanning Calorimetry (DSC) in Purity and Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For this compound, DSC can be utilized to determine its melting point, assess its purity, and study any phase transitions it might undergo upon heating and cooling. osti.gov

A typical DSC thermogram for a pure crystalline solid like this compound would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum is taken as the melting temperature (Tₘ). The sharpness of the peak is indicative of the purity of the sample; impurities tend to broaden the melting peak and lower the melting point.

While specific experimental DSC data for this compound is not currently available in the literature, this technique remains a critical tool for the characterization of its solid-state properties.

Elemental Analysis for Empirical Formula Determination

The elemental composition of a purified substance is a cornerstone of its chemical characterization, providing the mass percentages of its constituent elements. This information is crucial for determining the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. For this compound, the molecular formula has been established as C₁₂H₁₆O₂. uni.lu This formula allows for the calculation of the theoretical elemental composition, which serves as a benchmark for experimental verification.

Elemental analysis is typically performed using combustion analysis, a technique where a sample is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and other elemental oxides—are collected and weighed. From the masses of these products, the mass percentages of carbon, hydrogen, and any other elements present can be determined.

Based on the molecular formula C₁₂H₁₆O₂, the theoretical elemental composition of this compound can be calculated. The molar mass of the compound is 192.26 g/mol . The individual contributions of carbon, hydrogen, and oxygen are as follows:

Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

The percentage composition is then derived by dividing the total mass of each element in one mole of the compound by the molar mass of the compound and multiplying by 100%.

The following interactive data table summarizes the theoretical elemental analysis data for this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 144.132 | 74.97 |

| Hydrogen | H | 1.008 | 16.128 | 8.39 |

| Oxygen | O | 15.999 | 31.998 | 16.64 |

| Total | 192.258 | 100.00 |

Note: The values are based on the theoretical molecular formula and standard atomic weights.

From these theoretical percentages, the empirical formula can be determined by converting the mass percentages to a molar ratio. Assuming a 100 g sample, the masses of the elements would be equal to their percentage values. Dividing these masses by their respective atomic masses yields the molar ratio:

Moles of Carbon: 74.97 g / 12.011 g/mol ≈ 6.24 moles

Moles of Hydrogen: 8.39 g / 1.008 g/mol ≈ 8.32 moles

Moles of Oxygen: 16.64 g / 15.999 g/mol ≈ 1.04 moles

By dividing each of these molar amounts by the smallest value (1.04), the simplest whole-number ratio is obtained:

Carbon: 6.24 / 1.04 ≈ 6

Hydrogen: 8.32 / 1.04 ≈ 8

Oxygen: 1.04 / 1.04 ≈ 1

This calculation yields an empirical formula of C₆H₈O. However, it is known that the molecular formula is C₁₂H₁₆O₂. uni.lu This indicates that the molecular formula is a multiple of the empirical formula (in this case, twice the empirical formula). Experimental elemental analysis data would be expected to be in close agreement with these theoretical values, typically within a ±0.4% tolerance for a pure sample.

Computational Chemistry and Molecular Modeling of 3 4 Methylphenyl Pentanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of a molecule. For 3-(4-Methylphenyl)pentanoic acid, these calculations could elucidate key properties.

Key Calculable Parameters:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy state.

Electronic Properties: Calculation of dipole moment, polarizability, and molecular electrostatic potential (MEP) maps to predict regions of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific data for this compound is not published, studies on similar aromatic carboxylic acids often utilize DFT methods like B3LYP with a basis set such as 6-311++G(d,p) to obtain reliable results. nih.govresearchgate.net

Hypothetical Data Table for Electronic Properties:

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a ligand like this compound might interact with a biological target, such as an enzyme or receptor.

The process would involve:

Obtaining the 3D structure of a relevant biological target from a database like the Protein Data Bank (PDB).

Preparing the ligand (this compound) by optimizing its geometry and assigning appropriate charges.

Using docking software to predict the binding mode and estimate the binding affinity (e.g., in kcal/mol).

Without specific studies on this compound, one can only surmise that its structural features—a carboxylic acid group capable of hydrogen bonding and a p-tolyl group for hydrophobic interactions—would be key determinants in its binding to a target protein.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For this compound, computational SAR studies would involve creating a library of analogous compounds with systematic modifications, such as:

Altering the length of the pentanoic acid chain.

Changing the position or nature of the substituent on the phenyl ring.

Introducing different functional groups.

By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for each analog and correlating them with their (hypothetical) biological activity, a quantitative structure-activity relationship (QSAR) model could be developed. This model would be invaluable for designing more potent or selective compounds.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, with several rotatable bonds, this analysis is crucial for identifying the most stable, low-energy conformations.

This is typically achieved by:

Systematic or stochastic conformational searches to explore the potential energy surface of the molecule.

Energy minimization of the generated conformers using force fields (like MMFF94) or quantum mechanical methods to find the local and global energy minima. hakon-art.comresearchgate.net

Hypothetical Relative Energies of Conformers:

| Conformer | Dihedral Angle (Cα-Cβ) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.8 |

Prediction of Spectroscopic Parameters and Validation

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for validation of the computational model.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital).

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to help in the assignment of experimental spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. nih.gov

These predictions are highly dependent on the level of theory and basis set used in the calculations. For novel compounds, this predictive power is instrumental in structural elucidation.

Mechanistic Biochemical and Biological Interactions of 3 4 Methylphenyl Pentanoic Acid Derivatives

Investigation of Molecular Target Binding and Activation

Interaction with Biomolecules and Receptor Systems (e.g., GABA-B receptors)

The γ-aminobutyric acid type B (GABA-B) receptor, a G protein-coupled receptor, plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the nervous system. nih.govmdpi.com It is a heterodimer composed of R1 and R2 subunits, which upon activation, influences G protein-activated inwardly-rectifying K+ (GIRK) channels, voltage-gated Ca2+ channels, and adenylyl cyclase. nih.gov

Derivatives of related phenyl-substituted alkanoic acids have been synthesized and evaluated for their activity at GABA-B receptors. For instance, 3-amino-3-(4-chlorophenyl)propanoic acid, a structural analog, has been shown to act as a weak, specific antagonist of GABA at the GABA-B receptor. uq.edu.auflinders.edu.au The antagonistic activity of these chlorinated acids varies with the acidic group, with the sulfonic acid derivative being more potent than the phosphonic and carboxylic acid derivatives. uq.edu.au Enantiomers of 4-aminopentanoic acid have also been studied, with the (R)-enantiomer suggested to act as a false neurotransmitter of GABA. nih.gov

| Compound | Receptor/System | Observed Interaction |

| 3-amino-3-(4-chlorophenyl)propanoic acid | GABA-B Receptor | Weak, specific antagonist of GABA. uq.edu.auflinders.edu.au |

| (R)-4-aminopentanoic acid | GABAergic System | Acts as a false neurotransmitter. nih.gov |

| (S)-4-aminopentanoic acid | GABA-A and GABA-B Receptors | Weak agonist and antagonist activity. nih.gov |

Enzyme Inhibition and Modulation Mechanisms (e.g., Topoisomerase I)

Topoisomerase I (TOP1) is an enzyme involved in the repair of DNA double-strand breaks. nih.gov Inhibition of TOP1 is a strategy being explored in cancer therapy. Certain TOP1 inhibitors have been shown to radiosensitize hepatocellular carcinoma cells, enhancing the effects of radiation therapy. nih.gov This sensitization can be mediated by the ubiquitination of DNA-dependent protein kinase catalytic subunit (DNA-PKcs) by RNF144A and can also involve the activation of natural killer (NK) cell cytotoxicity. nih.gov While direct studies on 3-(4-methylphenyl)pentanoic acid derivatives and TOP1 are not prevalent in the provided results, the general mechanism of TOP1 inhibition highlights a potential area for future investigation of structurally related compounds.

Cellular Pathway Interrogation

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. The induction of apoptosis in cancer cells is a key mechanism of action for many chemotherapeutic agents.

Derivatives of diarylpentanoids, which share a pentanoic acid-like core, have demonstrated the ability to induce apoptosis in cancer cells. For example, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (MS13) was found to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov This was evidenced by morphological changes, a significant increase in caspase-3 activity, and a decrease in the anti-apoptotic protein Bcl-2 concentration. nih.gov Similarly, a 4-phenyl-1,8-naphthyridine derivative has been shown to elicit a powerful anti-proliferative activity on carcinoma cells by inducing apoptosis. nih.gov Betulinic acid, a pentacyclic triterpene, also functions by inducing apoptosis in various tumor cell lines, irrespective of their p53 status. nih.gov

| Compound/Derivative Class | Cellular Model | Key Apoptotic Events |

| 1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (MS13) | Non-small cell lung cancer (NSCLC) cells | Increased caspase-3 activity, decreased Bcl-2. nih.gov |

| 4-Phenyl-1,8-naphthyridine derivative | Carcinoma cells | Mitochondrial membrane potential alterations, release of apoptogenic factors. nih.gov |

| Betulinic acid | Melanoma and other tumor cell lines | Induction of apoptosis. nih.gov |

Interference with Protein Oligomerization Processes (e.g., amyloid-β oligomers)

The aggregation of amyloid-β (Aβ) peptides, particularly into soluble oligomers, is a key event in the pathogenesis of Alzheimer's disease. nih.gov These oligomers are associated with synaptic dysfunction. nih.gov

Certain compounds have been shown to interfere with the formation of Aβ oligomers. For instance, the hydroxyaniline derivatives RS-0406 and RS-0466 have been found to inhibit the intracellular formation of cell-derived Aβ oligomers. nih.gov These compounds act by inhibiting the oligomerization process itself rather than breaking up pre-existing oligomers. nih.gov Another compound, a hybrid of curcumin (B1669340) and melatonin, exhibited moderate inhibitory effects on the production of Aβ oligomers in a cellular model of Alzheimer's disease. acs.org

| Compound | Target Process | Mechanism of Interference |

| RS-0406 | Amyloid-β oligomerization | Inhibits the formation of Aβ oligomers. nih.gov |

| RS-0466 | Amyloid-β oligomerization | Inhibits the formation of Aβ oligomers. nih.gov |

| Curcumin-melatonin hybrid (compound 7) | Amyloid-β oligomer production | Moderate inhibition of Aβ oligomer production. acs.org |

In Vitro Assessment of Biological Activities

The in vitro biological activities of various compounds structurally related to this compound have been documented. For example, betulinic acid has demonstrated specific cytotoxicity against a variety of tumor cell lines. nih.gov Diarylpentanoid derivatives, such as MS13, have shown greater inhibitory effects on certain cancer cell lines compared to curcumin. nih.gov The chlorinated analogs of baclofen, including 3-amino-3-(4-chlorophenyl)propanoic acid, have been assessed for their antagonistic activity at GABA-B receptors, with pA2 values indicating their potency. uq.edu.auflinders.edu.au

| Compound/Derivative | Biological Activity |

| Betulinic acid | Cytotoxicity against various tumor cell lines. nih.gov |

| 1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (MS13) | Antiproliferative and apoptotic activity in NSCLC cells. nih.gov |

| 3-amino-3-(4-chlorophenyl)propanoic acid | Weak antagonist at GABA-B receptors. uq.edu.auflinders.edu.au |

Antimicrobial Activity against Bacterial Strains

Derivatives of pentanoic acid have been a subject of investigation for their potential as novel antimicrobial agents, particularly in an era of increasing antibiotic resistance. While direct studies on the antimicrobial properties of this compound are limited, research on structurally related compounds provides valuable insights into their potential efficacy.

A study on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which are derivatives of pentanoic acid, has demonstrated significant antibacterial activity. nih.gov These compounds were synthesized and evaluated for their in-vitro antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates. The results indicated that these derivatives possess good antibacterial properties, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov

Notably, some of these synthesized compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Staphylococcus aureus (QRSA) strains, with MIC values as low as 2 µg/mL. nih.gov The study highlighted that the activity of these compounds against certain strains of S. aureus was comparable to the antibiotic norfloxacin. nih.gov However, the same series of compounds showed no significant inhibitory activity against the Gram-negative bacterium Escherichia coli at the tested concentrations. nih.gov

The mechanism of action for the antimicrobial effects of related compounds, such as pentacyclic triterpenoids, is thought to involve the inhibition of macromolecular synthesis, potentially through damage to the cell membrane. nih.gov It is plausible that derivatives of this compound could exert their effects through similar mechanisms, disrupting bacterial cell integrity and function.

Table 1: Antimicrobial Activity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic Acid Derivatives

| Compound/Strain | S. aureus RN 4220 (MIC µg/mL) | S. aureus KCTC 503 (MIC µg/mL) | E. coli 1356 (MIC µg/mL) |

| Derivative 4a-4g | 2 | 4 | >64 |

| Norfloxacin (Control) | 2 | Not Reported | Not Reported |

| Oxacillin (Control) | 1 | Not Reported | Not Reported |

Data sourced from a study on pentanoic acid derivatives. nih.gov

Neuroprotective Mechanism Elucidation

The potential neuroprotective effects of fatty acids and their derivatives are an active area of research, with implications for neurodegenerative diseases. While direct neuroprotective studies on this compound are not extensively documented, research on related aromatic fatty acids and pentanoic acid derivatives provides a basis for understanding potential mechanisms.

Short-chain fatty acids have been suggested to exert beneficial effects in neurodegenerative disorders by modulating oxidative stress and inflammatory processes through G protein-coupled receptor 43 (GPR43). nih.gov The activation of GPR43 by these fatty acids can trigger downstream signaling pathways that protect neurons from damage. nih.gov For instance, valeric acid, a straight-chain pentanoic acid, has been shown to protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation. nih.gov

Furthermore, a hybrid compound derived from 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid demonstrated significant neuroprotective effects in a cellular model of Alzheimer's disease. nih.gov The mechanism of action was attributed to its antioxidative properties, which interfered with the toxic interactions of amyloid-β oligomers within mitochondria. nih.gov Bioactive compounds found in various medicinal plants are also known to protect brain cells by reducing oxidative damage. indiatimes.com

Protein-Ligand Interaction Dynamics and Thermodynamics

The biological effects of any compound are fundamentally governed by its interactions with protein targets. Understanding the dynamics and thermodynamics of these interactions is crucial for elucidating mechanisms of action and for the rational design of more potent molecules.

The structure of this compound, featuring a hydrophobic phenyl ring and a polar carboxylic acid group, suggests that it could engage in a variety of non-covalent interactions with a protein binding site. These could include hydrophobic interactions involving the methylphenyl group and hydrogen bonding or electrostatic interactions involving the carboxylate moiety.

The addition of a methyl group to a ligand, such as in the 4-methylphenyl moiety of the title compound, can have significant effects on binding affinity. In some cases, a methyl group can enhance binding by displacing water molecules from a hydrophobic pocket, leading to a favorable entropic contribution to the binding free energy.

Isothermal titration calorimetry (ITC) is a key technique used to directly measure the thermodynamic parameters of protein-ligand binding, providing values for ΔH, ΔG, and ΔS. Such studies on this compound and its derivatives would be invaluable in identifying its protein targets and understanding the forces that govern its biological activity.

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as Versatile Synthetic Intermediates

The carboxylic acid functional group is a cornerstone of organic synthesis, and its presence in 3-(4-methylphenyl)pentanoic acid allows for a wide array of transformations. Standard reactions such as esterification, amidation, and reduction to the corresponding alcohol can be readily achieved. Furthermore, the alpha-protons to the carbonyl group can be functionalized, and the aromatic ring can undergo electrophilic substitution, although the directing effects of the alkyl substituent must be considered.

These transformations can lead to a variety of valuable intermediates. For instance, conversion to the corresponding acid chloride would provide a highly reactive species for acylation reactions. Reduction of the carboxylic acid would yield 3-(4-methylphenyl)pentan-1-ol, a chiral alcohol that can be used in the synthesis of polyesters or as a precursor to other functional groups.

| Transformation | Reagents/Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH4, BH3 | Alcohol |

| Acid Chloride Formation | SOCl2, (COCl)2 | Acid Chloride |

Derivatization for Novel Functional Material Development

The structure of this compound lends itself to the development of novel functional materials. The aromatic p-tolyl group can be incorporated into polymeric structures, potentially imparting unique thermal or mechanical properties. For example, the molecule could be used as a monomer in the synthesis of polyesters or polyamides.

Furthermore, the introduction of other functional groups onto the aromatic ring could lead to materials with interesting optical or electronic properties. Nitration followed by reduction could introduce an amino group, which could then be used for further derivatization, such as the formation of azo dyes or the attachment of other chromophores.

Design and Synthesis of Molecular Hybrid Scaffolds for Biological Research

Molecular hybridization, the strategy of combining two or more pharmacophores to create a new molecule with enhanced or dual activity, is a growing area of medicinal chemistry. The scaffold of this compound is an attractive starting point for the design of such hybrids.

The carboxylic acid can be coupled with various biologically active amines or alcohols to create hybrid molecules. For instance, coupling with a known anti-inflammatory agent could potentially lead to a new compound with improved properties. The p-tolyl group can also be a key interaction motif with biological targets, and its presence can be exploited in rational drug design.

Chiral Building Block Applications in Natural Product Synthesis

The presence of a chiral center at the C3 position makes this compound a potentially valuable chiral building block in the asymmetric synthesis of natural products and other complex molecules. If the compound can be resolved into its individual enantiomers, each can serve as a stereochemically defined starting material.

The use of chiral building blocks is a powerful strategy in total synthesis, as it allows for the introduction of specific stereochemistry early in the synthetic route, avoiding the need for difficult and often low-yielding chiral separations later on. The specific stereochemistry of the this compound could be used to control the stereochemical outcome of subsequent reactions, making it a valuable tool for the synthesis of stereochemically complex targets.

Environmental Fate and Degradation Pathways of Phenyl Substituted Pentanoic Acids

Abiotic Transformation Mechanisms

Abiotic transformation processes, which are independent of biological activity, play a crucial role in the initial breakdown of organic compounds in the environment. These mechanisms include photochemical degradation, hydrolysis, and oxidation.

Photochemical degradation involves the breakdown of a chemical by light energy, primarily from the sun. For aromatic compounds, the benzene (B151609) ring can absorb ultraviolet radiation, leading to the formation of excited states that are more susceptible to chemical reactions. While no specific photochemical degradation studies on 3-(4-Methylphenyl)pentanoic acid have been identified, it is plausible that this compound could undergo direct photolysis in sunlit surface waters. The presence of the methyl-substituted phenyl group suggests that it may be susceptible to photo-oxidation, potentially leading to the formation of hydroxylated derivatives. The atmospheric fate of similar compounds, such as perfluorooctanoic acid (PFOA), has been modeled, indicating that the neutral acid form can partition to the atmosphere and be subject to long-range transport. nih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Carboxylic acids, such as this compound, are generally stable to hydrolysis under typical environmental pH conditions. The ester linkages in some polyesters are susceptible to hydrolysis, which is a key step in their degradation. mdpi.com However, the carbon-carbon bonds and the carboxylic acid group in this compound are not expected to undergo significant hydrolytic degradation.

Oxidative processes, mediated by reactive oxygen species such as hydroxyl radicals (•OH) in the atmosphere and in aquatic environments, are likely to be a more significant abiotic degradation pathway. The benzene ring and the aliphatic chain of this compound are both susceptible to attack by hydroxyl radicals. Oxidation of the aromatic ring can lead to the formation of phenolic compounds, while oxidation of the pentanoic acid chain can result in the formation of smaller carboxylic acids.

Table 1: Predicted Abiotic Degradation Pathways for this compound

| Transformation Process | Predicted Reactivity | Potential Products |

| Photochemical Degradation | Moderate in sunlit surface waters | Hydroxylated derivatives, smaller organic acids |

| Hydrolysis | Low | Not a significant pathway |

| Oxidative Degradation | Moderate to High in the presence of oxidants | Phenolic compounds, short-chain carboxylic acids, CO2 |

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is often the primary mechanism for the complete mineralization of organic pollutants to carbon dioxide and water.

Aerobic biodegradation, which occurs in the presence of oxygen, is a common pathway for the breakdown of many organic compounds. Studies on structurally similar compounds provide insights into the potential aerobic biodegradation of this compound. For instance, the aerobic biodegradation of linear alkylbenzene sulfonates (LAS) and sulfophenylcarboxylic acids (SPCs) has been shown to be nearly complete in some cases. nih.gov The degradation of phthalic acid esters (PAEs) by various bacterial strains, including Pseudomonas, Comamonas, and Rhodococcus, involves the hydrolysis of ester bonds followed by the degradation of the aromatic ring. nih.gov The initial steps in the degradation of this compound would likely involve the oxidation of the aliphatic side chain, potentially through β-oxidation, a common pathway for the breakdown of fatty acids. The aromatic ring would then be subject to attack by oxygenases, leading to ring cleavage.

Anaerobic biodegradation occurs in environments devoid of oxygen, such as sediments and some groundwater systems. The anaerobic degradation of aromatic compounds is generally slower than aerobic degradation. Studies on the anaerobic biodegradation of alkanes have shown that microorganisms can utilize these compounds under various reducing conditions, including sulfate-reducing, denitrifying, iron-reducing, and methanogenic conditions. nih.gov The anaerobic degradation of this compound would likely proceed through initial activation of the molecule, followed by pathways analogous to those observed for other aromatic acids. This could involve the reduction of the aromatic ring prior to cleavage.

The identification of metabolites is crucial for understanding the biodegradation pathway of a compound. While no studies have identified the specific microbial degradation products of this compound, research on related compounds offers clues. For example, the degradation of cypermethrin, a pyrethroid pesticide, leads to the formation of 3-phenoxybenzoic acid, which can then be further degraded by various microorganisms. nih.govmdpi.com The bacterial degradation of 3,4,5-trimethoxycinnamic acid has been shown to produce methanol (B129727) and involve the formation of 3-O-methylgallate as an intermediate before ring fission. nih.gov Similarly, the degradation of 3,4,5-trimethoxyphenylacetic acid by Arthrobacter species proceeds through the formation of 3,4-dihydroxy-5-methoxyphenylacetic acid. nih.gov Based on these examples, the microbial degradation of this compound is expected to produce a series of smaller organic acids and phenolic intermediates before complete mineralization.

Table 2: Potential Microbial Degradation Intermediates of this compound

| Degradation Pathway | Potential Intermediates |

| Aerobic Degradation | 4-Methylphenol, Acetyl-CoA, Succinyl-CoA, Catechol derivatives |

| Anaerobic Degradation | Benzoic acid derivatives, Cyclohexanecarboxylic acid derivatives |

Environmental Distribution and Transport Research

The distribution and transport of phenyl-substituted pentanoic acids in the environment are influenced by their physicochemical properties, such as water solubility, vapor pressure, and their tendency to adsorb to soil and sediment. itrcweb.org The ultimate disposition of organic compounds is significantly affected by their partitioning behavior between water and solid phases like sediment or soil organic matter. epa.gov

For organic acids, environmental pH is a critical factor. The charge of the molecule, which is pH-dependent, influences its sorption behavior. epa.gov In aquatic systems, these compounds can exist in either their neutral (protonated) or anionic (deprotonated) form, which drastically affects their mobility and partitioning. Generally, anionic forms are more water-soluble and less likely to adsorb to sediments compared to their neutral counterparts. epa.gov

Research on other organic acids, such as perfluoroalkyl acids (PFAAs), indicates that their unique chemical structure—often featuring both hydrophobic and hydrophilic components—can lead to widespread yet uneven distribution in the environment. itrcweb.org While structurally different, this principle of dual affinity can be applied to phenyl-substituted pentanoic acids, which possess a nonpolar phenyl group and a polar carboxylic acid group. Their transport can occur through surface water runoff, infiltration into groundwater, and leaching through the soil column. nih.gov The presence of a methyl group on the phenyl ring, as in this compound, can slightly increase its hydrophobicity compared to an unsubstituted phenylpentanoic acid, potentially leading to greater sorption to organic matter in soil and sediment.

Table 1: Factors Influencing Environmental Distribution of Phenyl-Substituted Pentanoic Acids

| Factor | Influence on Distribution and Transport |

|---|---|

| Water Solubility | Higher solubility leads to greater mobility in aquatic systems and potential for groundwater contamination. |

| Sorption (Adsorption) | Tendency to bind to soil and sediment particles, which can retard movement but also create long-term reservoirs of the compound. epa.gov |

| Environmental pH | Determines the ionic state of the acid. Anionic forms are typically more mobile in water. epa.gov |

| Vapor Pressure | Low vapor pressure suggests that atmospheric transport is not a primary distribution pathway. ag.state.mn.us |

| Biodegradation | Microbial breakdown can limit the persistence and transport of the compound. doi.org |

Methodologies for Environmental Fate Assessment (e.g., Radiolabeled Tracing)

Assessing the environmental fate of compounds like this compound requires robust analytical methodologies to track their movement, transformation, and degradation. A variety of techniques are employed, ranging from chromatographic analysis to highly sensitive tracer studies.

Analytical Techniques The quantification of organic acids in environmental samples is often challenging but crucial for understanding metabolic processes and environmental impact. nih.gov Common analytical methods include:

High-Performance Liquid Chromatography (HPLC): A versatile technique used to separate organic acids based on their interactions with a stationary phase. Common separation modes include ion exchange, ion exclusion, and reversed-phase chromatography. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and selectivity for identifying and quantifying organic acids after they have been chemically modified (derivatized) to make them volatile. nih.gov

Electrochemical Methods: Techniques like electrochemical detection can offer high sensitivity and rapid analysis for electroactive compounds, making them suitable for real-time monitoring. creative-proteomics.com

Radiolabeled Tracing Radiolabeled tracing is a powerful and precise methodology for studying the environmental fate of chemical compounds. battelle.org This technique involves replacing one or more atoms in the molecule with a radioactive isotope, such as Carbon-14 (¹⁴C) or Fluorine-18 (¹⁸F). acs.orgiaea.org By tracking the radioactive signal, researchers can determine the compound's path and breakdown products with high accuracy.

The key advantages of using radiolabeled compounds in environmental fate studies include:

Mass Balance: It allows for a complete accounting of the compound and its derivatives, ensuring that all transformation products are identified and quantified. battelle.org

Pathway Identification: Radiolabeling enables the precise identification of degradation pathways and intermediate products, offering a comprehensive view of the compound's fate. battelle.org

High Sensitivity: Detection methods for radioactivity often have very low detection limits, allowing for the quantification of trace amounts of the compound and its metabolites in complex environmental matrices like soil or water. battelle.org

Reduced Matrix Interference: The radioactive signal is unique and less susceptible to interference from other substances present in the environmental sample, leading to more reliable results. battelle.org

For instance, studies on various organic compounds have successfully used radiolabeling to determine their biodistribution and degradation kinetics in different environmental compartments. acs.orgacs.org Although specific radiolabeling studies on this compound are not documented in available literature, this methodology represents the gold standard for a definitive assessment of its environmental behavior.

Table 2: Comparison of Methodologies for Environmental Fate Assessment

| Methodology | Principle | Advantages | Common Applications |

|---|---|---|---|

| HPLC | Separation based on differential partitioning between mobile and stationary phases. shimadzu.com | Versatile, applicable to a wide range of organic acids. shimadzu.com | Quantification in food, environmental, and biological samples. creative-proteomics.com |

| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. nih.gov | High sensitivity and structural confirmation. nih.gov | Analysis of microbial samples, metabolomics. nih.gov |

| Radiolabeled Tracing | Tracking of a compound containing a radioactive isotope. battelle.org | Accurate mass balance, pathway identification, high sensitivity. battelle.org | Definitive environmental fate studies, herbicide and pharmaceutical degradation analysis. iaea.org |

Analytical and Separation Science Methodologies for 3 4 Methylphenyl Pentanoic Acid Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 3-(4-Methylphenyl)pentanoic acid. The choice of technique depends on the analytical goal, whether it is routine purity assessment, rapid screening, or analysis of the compound after chemical modification.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile compounds like this compound. Developing a reliable HPLC method is critical for ensuring accurate quantification and separation from potential impurities. nih.gov

Method development typically involves the systematic optimization of several key parameters to achieve good separation (resolution), sharp peak shapes, and a reasonable analysis time. nih.gov For carboxylic acids, Reverse-Phase HPLC (RP-HPLC) is the most common approach. A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity.

The process involves selecting an appropriate column, mobile phase, and detection wavelength. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govrjptonline.org Adjusting the pH of the buffer is crucial; for a carboxylic acid, maintaining a pH below its pKa (typically around 4-5) ensures it is in its neutral, protonated form, leading to better retention and peak shape on a C18 column. The detection wavelength is selected based on the UV absorbance of the phenyl group in the molecule, likely in the range of 254-275 nm. nih.govresearchgate.net Validation according to ICH guidelines ensures the method is linear, accurate, precise, and robust. nih.gov

Table 1: Example Parameters for HPLC Method Development

| Parameter | Typical Setting | Purpose |

| Column | XTERRA® MS C18, 5 µm, 4.6 x 250 mm nih.gov | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile:Buffer (e.g., Sodium Acetate, pH 6) nih.gov | Elutes the compound from the column. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition over time for complex samples. |

| Flow Rate | 1.0 - 1.4 mL/min nih.govresearchgate.net | Controls the speed of the separation and analysis time. |

| Column Temp. | 25-40 °C nih.govnih.gov | Affects viscosity and separation efficiency. |

| Detection | UV at 264 nm researchgate.net | Quantifies the analyte based on light absorbance. |

| Injection Vol. | 5 - 10 µL nih.govnih.gov | The amount of sample introduced into the system. |

For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC), or Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC. researchgate.net UPLC systems use columns packed with smaller particles (typically <2 µm), which provides higher separation efficiency and allows for much faster analysis times without sacrificing resolution. nih.govresearchgate.net

A typical UPLC method for this compound would dramatically reduce the run time, often from 15-20 minutes in HPLC to under 6 minutes in UPLC. nih.gov This is achieved by using higher flow rates and shorter columns while maintaining high backpressure. nih.gov The increased speed makes UPLC ideal for screening large numbers of samples. The principles of method development are similar to HPLC, involving the optimization of the mobile phase and column chemistry, but tailored to the high-pressure capabilities of the UPLC system. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a carboxylic acid, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester. nih.gov

A common derivatization agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with the carboxylic acid to form a pentafluorobenzyl ester. nih.gov This derivative is highly volatile and can be readily analyzed by GC. Another common technique is silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. When coupled with a mass spectrometer (GC-MS), this method provides excellent sensitivity and selectivity, with detection limits potentially reaching the nanogram-per-liter (ng/L) level. nih.gov

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For analyzing this compound in complex matrices such as biological fluids or environmental samples, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This hyphenated technique offers superior sensitivity and selectivity compared to LC with UV detection alone. researchgate.net

In an LC-MS/MS system, the LC (often a UPLC for speed) separates the components of the mixture, which are then ionized, typically using an electrospray ionization (ESI) source. nih.goveurl-pesticides.eu The first mass spectrometer (MS1) selects the molecular ion (the "parent" or "precursor" ion) corresponding to the mass of the compound. This ion is then fragmented in a collision cell, and the resulting "daughter" or "product" ions are analyzed by the second mass spectrometer (MS2). nih.gov

This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a parent ion to a product ion for the target analyte. researchgate.net This allows for accurate quantification even in the presence of co-eluting interferences. LC-MS/MS methods can detect compounds at very low concentrations and provide structural confirmation based on the fragmentation pattern. nih.goveurl-pesticides.eu

Table 2: Example Parameters for LC-MS/MS Analysis

| Parameter | Typical Setting | Purpose |

| LC System | UPLC nih.gov | Provides rapid and high-resolution separation prior to MS detection. |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode nih.goveurl-pesticides.eu | Generates charged ions from the analyte molecules for MS analysis. |

| MS Analyzer | Triple Quadrupole (QqQ) | Allows for specific parent-to-product ion monitoring (MRM). |

| Scan Mode | Multiple Reaction Monitoring (MRM) researchgate.net | Provides high selectivity and sensitivity for quantification. |

| Desolvation Gas | Nitrogen nih.gov | Assists in the evaporation of the solvent from the ESI spray. |

| Collision Gas | Argon | Used to induce fragmentation of the parent ion in the collision cell. |

Solubility Studies and Thermodynamic Parameter Determination

Understanding the solubility of this compound is fundamental for its application in various fields. Solubility data dictates how the compound can be formulated and how it behaves in different solvent systems.

The experimental determination of solubility is typically performed using the isothermal shake-flask method, which is considered the gold standard. This method involves adding an excess amount of the solid compound to a known volume of the solvent system in a sealed container. The mixture is then agitated in a constant-temperature water bath for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved states.

After reaching equilibrium, the suspension is allowed to settle, and the supernatant is carefully filtered (e.g., through a 0.45 µm filter) to remove any undissolved solid. researchgate.net The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical method, such as the HPLC method described previously.

This procedure would be repeated across a range of relevant solvent systems to build a comprehensive solubility profile.

Table 3: Experimental Design for a Solubility Study

| Solvent System | Purpose |

| Purified Water | To determine aqueous solubility. |

| Phosphate Buffers (pH 2.0, 7.4, 9.0) | To assess the effect of pH on solubility, which is critical for a carboxylic acid. |

| Methanol | To determine solubility in a polar protic organic solvent. |

| Acetonitrile | To determine solubility in a polar aprotic organic solvent. |

| Ethanol (B145695) | To assess solubility in a common, less toxic organic solvent. |

| Acetone | To determine solubility in a polar aprotic solvent. |

Calculation of Standard Molar Enthalpy and Entropy of Dissolution

The dissolution of a solute in a solvent is a complex process governed by thermodynamic principles. The standard molar enthalpy of dissolution (ΔH°sol) and the standard molar entropy of dissolution (ΔS°sol) are critical parameters for understanding the energetics and spontaneity of this process. The standard Gibbs free energy of dissolution (ΔG°sol) connects these two parameters through the equation:

ΔG°sol = ΔH°sol - TΔS°sol

A negative ΔG°sol indicates a spontaneous dissolution process at temperature T.

The calculation of these thermodynamic quantities for this compound would necessitate experimental solubility data at various temperatures. A common method involves measuring the mole fraction solubility (x) of the compound in a specific solvent at different temperatures (T). The van't Hoff equation can then be applied to determine the enthalpy of dissolution:

d(ln x)/d(1/T) = -ΔH°sol/R

where R is the ideal gas constant. A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°sol/R.

Once ΔH°sol is determined, the standard entropy of dissolution can be calculated from the Gibbs-Helmholtz equation by first determining ΔG°sol from the solubility data (ΔG°sol = -RTln(x)).

Hypothetical Data for Dissolution in an Organic Solvent:

To illustrate the methodology, the following interactive table presents hypothetical solubility data for this compound in an organic solvent, which would be required for the calculation of its thermodynamic dissolution parameters.

| Temperature (K) | Mole Fraction Solubility (x) |

| 293.15 | 0.015 |

| 298.15 | 0.020 |

| 303.15 | 0.027 |

| 308.15 | 0.035 |

| 313.15 | 0.045 |

From such data, ΔH°sol and ΔS°sol could be calculated, providing insight into the dissolution process. For instance, a positive ΔH°sol would indicate that the dissolution is endothermic, requiring energy to break the solute-solute and solvent-solvent interactions. A positive ΔS°sol would suggest an increase in disorder as the solute dissolves, which would favor the dissolution process.

Analysis of Intermolecular Interactions via Thermodynamic Parameters

ΔH1: The enthalpy required to overcome solute-solute interactions (lattice energy in the case of a solid). This is an endothermic process (ΔH1 > 0).

ΔH2: The enthalpy required to overcome solvent-solvent interactions to create a cavity for the solute molecule. This is also an endothermic process (ΔH2 > 0).

ΔH3: The enthalpy released upon the formation of solute-solvent interactions (solvation). This is an exothermic process (ΔH3 < 0).

For this compound, the key structural features influencing these interactions are the carboxylic acid group, capable of hydrogen bonding, and the nonpolar 4-methylphenyl group, which engages in van der Waals forces.

A detailed analysis would involve comparing the thermodynamic parameters of dissolution in a series of solvents with varying polarities and hydrogen bonding capabilities.

Hypothetical Thermodynamic Data in Different Solvents:

The table below presents hypothetical thermodynamic data that could be used to analyze the intermolecular interactions of this compound.